Retinyl (Vitamin A) Palmitate
Retinyl (Vitamin A) Palmitate
all-trans-Retinyl palmitate, also known as retinol palmitate or vitamin a palmitate, belongs to the class of organic compounds known as wax monoesters. These are waxes bearing an ester group at exactly one position. all-trans-Retinyl palmitate exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. all-trans-Retinyl palmitate has been found throughout most human tissues, and has also been detected in multiple biofluids, such as blood and urine. Within the cell, all-trans-retinyl palmitate is primarily located in the membrane (predicted from logP) and cytoplasm. In humans, all-trans-retinyl palmitate is involved in the retinol metabolism pathway. all-trans-Retinyl palmitate is also involved in the metabolic disorder called vitamin a deficiency. Outside of the human body, all-trans-retinyl palmitate can be found in a number of food items such as asian pear, coconut, mugwort, and mentha (mint). This makes all-trans-retinyl palmitate a potential biomarker for the consumption of these food products.
Retinyl Palmitate is a naturally-occurring phenyl analogue of retinol (vitamin A) with potential antineoplastic and chemopreventive activities. As the most common form of vitamin A taken for dietary supplementation, retinyl palmitate binds to and activates retinoid receptors, thereby inducing cell differentiation and decreasing cell proliferation. This agent also inhibits carcinogen-induced neoplastic transformation, induces apoptosis in some cancer cell types, and exhibits immunomodulatory properties. (NCI04)
All-trans-retinyl palmitate is an all-trans-retinyl ester obtained by formal condensation of the carboxy group of palmitic (hexadecanoic acid) with the hydroxy group of all-trans-retinol. It is a retinyl palmitate and an all-trans-retinyl ester. It derives from an all-trans-retinol.
Retinyl Palmitate is a naturally-occurring phenyl analogue of retinol (vitamin A) with potential antineoplastic and chemopreventive activities. As the most common form of vitamin A taken for dietary supplementation, retinyl palmitate binds to and activates retinoid receptors, thereby inducing cell differentiation and decreasing cell proliferation. This agent also inhibits carcinogen-induced neoplastic transformation, induces apoptosis in some cancer cell types, and exhibits immunomodulatory properties. (NCI04)
All-trans-retinyl palmitate is an all-trans-retinyl ester obtained by formal condensation of the carboxy group of palmitic (hexadecanoic acid) with the hydroxy group of all-trans-retinol. It is a retinyl palmitate and an all-trans-retinyl ester. It derives from an all-trans-retinol.
Brand Name:
Vulcanchem
CAS No.:
79-81-2
VCID:
VC0000602
InChI:
InChI=1S/C36H60O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-25-35(37)38-30-28-32(3)23-20-22-31(2)26-27-34-33(4)24-21-29-36(34,5)6/h20,22-23,26-28H,7-19,21,24-25,29-30H2,1-6H3/b23-20+,27-26+,31-22+,32-28+
SMILES:
CCCCCCCCCCCCCCCC(=O)OCC=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C
Molecular Formula:
C36H60O2
Molecular Weight:
524.9 g/mol
Retinyl (Vitamin A) Palmitate
CAS No.: 79-81-2
APIs
VCID: VC0000602
Molecular Formula: C36H60O2
Molecular Weight: 524.9 g/mol
CAS No. | 79-81-2 |
---|---|
Product Name | Retinyl (Vitamin A) Palmitate |
Molecular Formula | C36H60O2 |
Molecular Weight | 524.9 g/mol |
IUPAC Name | [(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] hexadecanoate |
Standard InChI | InChI=1S/C36H60O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-25-35(37)38-30-28-32(3)23-20-22-31(2)26-27-34-33(4)24-21-29-36(34,5)6/h20,22-23,26-28H,7-19,21,24-25,29-30H2,1-6H3/b23-20+,27-26+,31-22+,32-28+ |
Standard InChIKey | VYGQUTWHTHXGQB-FFHKNEKCSA-N |
Isomeric SMILES | CCCCCCCCCCCCCCCC(=O)OC/C=C(\C)/C=C/C=C(\C)/C=C/C1=C(CCCC1(C)C)C |
SMILES | CCCCCCCCCCCCCCCC(=O)OCC=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C |
Canonical SMILES | CCCCCCCCCCCCCCCC(=O)OCC=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C |
Melting Point | 28.5 °C 28.5°C |
Physical Description | Solid |
Description | all-trans-Retinyl palmitate, also known as retinol palmitate or vitamin a palmitate, belongs to the class of organic compounds known as wax monoesters. These are waxes bearing an ester group at exactly one position. all-trans-Retinyl palmitate exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. all-trans-Retinyl palmitate has been found throughout most human tissues, and has also been detected in multiple biofluids, such as blood and urine. Within the cell, all-trans-retinyl palmitate is primarily located in the membrane (predicted from logP) and cytoplasm. In humans, all-trans-retinyl palmitate is involved in the retinol metabolism pathway. all-trans-Retinyl palmitate is also involved in the metabolic disorder called vitamin a deficiency. Outside of the human body, all-trans-retinyl palmitate can be found in a number of food items such as asian pear, coconut, mugwort, and mentha (mint). This makes all-trans-retinyl palmitate a potential biomarker for the consumption of these food products. Retinyl Palmitate is a naturally-occurring phenyl analogue of retinol (vitamin A) with potential antineoplastic and chemopreventive activities. As the most common form of vitamin A taken for dietary supplementation, retinyl palmitate binds to and activates retinoid receptors, thereby inducing cell differentiation and decreasing cell proliferation. This agent also inhibits carcinogen-induced neoplastic transformation, induces apoptosis in some cancer cell types, and exhibits immunomodulatory properties. (NCI04) All-trans-retinyl palmitate is an all-trans-retinyl ester obtained by formal condensation of the carboxy group of palmitic (hexadecanoic acid) with the hydroxy group of all-trans-retinol. It is a retinyl palmitate and an all-trans-retinyl ester. It derives from an all-trans-retinol. |
Synonyms | Chocola A retinol palmitate retinyl palmitate vitamin A palmitate |
PubChem Compound | 5280531 |
Last Modified | Nov 11 2021 |
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